molecular formula C7H14N6O B14452417 N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine CAS No. 77065-31-7

N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine

Cat. No.: B14452417
CAS No.: 77065-31-7
M. Wt: 198.23 g/mol
InChI Key: PHWTUSHARAUCRG-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substituents, including an ethyl group, a methoxy group, and a methylhydrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The ethyl, methoxy, and methylhydrazinyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylhydrazinyl group.

    Reduction: Reduction reactions can occur, potentially affecting the triazine ring or the substituents.

    Substitution: Various substitution reactions can take place, especially at the positions occupied by the ethyl, methoxy, and methylhydrazinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including alkyl halides, methoxy reagents, and hydrazine derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include oxidized or reduced derivatives, as well as various substituted triazines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its use, such as in medicinal or biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methoxy-1,3,5-triazine-2-amine: Lacks the methylhydrazinyl group.

    4-Methoxy-6-(1-methylhydrazinyl)-1,3,5-triazine-2-amine: Lacks the ethyl group.

    N-Ethyl-6-(1-methylhydrazinyl)-1,3,5-triazine-2-amine: Lacks the methoxy group.

Uniqueness

N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

77065-31-7

Molecular Formula

C7H14N6O

Molecular Weight

198.23 g/mol

IUPAC Name

4-[amino(methyl)amino]-N-ethyl-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H14N6O/c1-4-9-5-10-6(13(2)8)12-7(11-5)14-3/h4,8H2,1-3H3,(H,9,10,11,12)

InChI Key

PHWTUSHARAUCRG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)N(C)N

Origin of Product

United States

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